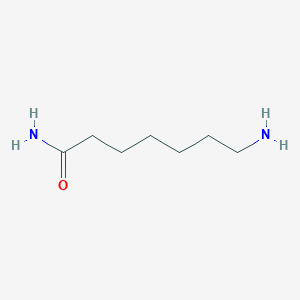

7-Aminoheptanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-aminoheptanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHIGTCHLZOFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Analysis of 7-Aminoheptanamide: A Structural Elucidation Guide

Executive Summary & Analytical Strategy

7-Aminoheptanamide represents a critical intermediate in the synthesis of Nylon-7 analogues and specific pharmaceutical linkers. Structurally, it consists of a saturated seven-carbon alkyl chain terminated by a primary amine (

The Core Analytical Challenge: The primary difficulty in characterizing this compound is distinguishing it from its metabolic or synthetic precursors/byproducts:

-

7-Aminoheptanoic Acid: Hydrolysis product (Amide

Acid). -

Enantholactam (7-Heptanelactam): The cyclic dehydration product.

-

Zwitterionic Behavior: The interplay between the basic amine and the neutral amide requires specific pH control during analysis.

This guide provides a self-validating workflow to confirm the linear amide structure and rule out cyclization or hydrolysis.

Sample Preparation & Solubility

Before spectroscopic acquisition, proper sample handling is paramount to prevent signal broadening or chemical exchange artifacts.

-

Solvent Selection (NMR):

-

Recommended: Dimethyl sulfoxide-

( -

Rationale:

is an excellent hydrogen-bond acceptor. It slows the proton exchange rate of the amide protons (

-

-

pH Adjustment (MS/LC):

-

Ensure the mobile phase is slightly acidic (

Formic Acid) to protonate the terminal amine (

-

Mass Spectrometry (MS): Molecular Weight & Fragmentation[1]

Mass spectrometry provides the first "Go/No-Go" decision gate. We utilize Electrospray Ionization (ESI) in Positive Mode.

Primary Ionization Events

| Ion Species | m/z (Theoretical) | Description |

| 145.22 | Protonation of the terminal amine (primary site of basicity). | |

| 167.20 | Common sodium adduct, often seen in glass-stored samples. | |

| 289.44 | Non-covalent dimer; common in high-concentration ESI. |

Fragmentation Logic (MS/MS)

Fragmentation confirms the linear backbone and the presence of both nitrogen termini.

-

Loss of Ammonia (

): -

Loss of Primary Amide (

):-

Precursor

m/z. -

Mechanism:[1] Cleavage of the amide bond, leaving the alkyl-amine cation.

-

-

Diagnostic Absence:

-

Crucial Check: If the spectrum shows a dominant peak at 127 m/z (Loss of water from 145), suspect Enantholactam formation (Cyclization). The linear amide should preferentially lose ammonia or the amide group, not water alone.

-

Infrared Spectroscopy (FT-IR): Functional Group Fingerprinting

IR is the "Gold Standard" for distinguishing the Amide from the Acid and the Lactam.

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Key Diagnostic Bands

| Frequency ( | Vibration Mode | Assignment & Diagnostic Value |

| 3350 - 3180 | N-H Stretch | Doublet/Multiplet. You will see overlapping bands from the primary amine ( |

| 1680 - 1650 | C=O Stretch | Amide I Band. Strong intensity. If shifted to |

| 1640 - 1550 | N-H Bend | Amide II & Scissoring. The primary amide shows a distinct bending mode here (Amide II), often overlapping with the amine scissoring (~1600). |

| ~1400 | Methylene adjacent to carbonyl. |

Nuclear Magnetic Resonance (NMR): Structural Elucidation

This section details the predicted chemical shifts based on standard shielding constants for linear amino-amides in

-NMR (400 MHz, )

Structure Reference:

| Shift ( | Multiplicity | Integral | Assignment | Causality/Notes |

| 7.20 & 6.70 | Broad Singlets | 2H | Amide Protons. In DMSO, these are distinct due to restricted rotation (C-N partial double bond character). They are non-equivalent. | |

| 2.60 - 2.75 | Triplet ( | 2H | ||

| 2.05 - 2.15 | Triplet ( | 2H | ||

| 1.45 - 1.55 | Multiplet | 4H | ||

| 1.20 - 1.35 | Broad Multiplet | 4H | Bulk Methylenes. The "hydrocarbon belly" of the chain. | |

| ~1.5 - 3.0 | Broad | 2H | Amine Protons. Highly variable. Often exchanges with residual water in DMSO ( |

-NMR (100 MHz, )

| Shift ( | Carbon Type | Assignment |

| 174.5 | Quaternary (C=O) | Amide Carbonyl. (Acids appear ~175-180; Lactams ~178). |

| 41.5 | ||

| 35.5 | ||

| 31.0 - 25.0 | Internal methylenes ( |

Integrated Analytical Workflow

The following diagram illustrates the logical decision tree for validating this compound against its common impurities.

Figure 1: Step-by-step logic gate for confirming this compound structure and ruling out cyclic/hydrolyzed impurities.

References

-

PubChem. (n.d.).[6] this compound (CID 22904231).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Amide/Amine shift rules).

-

NIST Chemistry WebBook. (n.d.). Infrared Spectra of Primary Amides.[2][4][5] National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C NMR prediction rules).

Sources

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. tutorchase.com [tutorchase.com]

- 3. Boc-7-Aminoheptanoic acid, 60142-89-4 | BroadPharm [broadpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound | C7H16N2O | CID 22904231 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sourcing and Validation of Research-Grade 7-Aminoheptanamide

The following technical guide details the sourcing, validation, and handling of 7-Aminoheptanamide , a specialized omega-amino amide used primarily as a linker in chemical biology and a building block in polymer therapeutics.

CAS: 98433-13-7 | Formula: C₇H₁₆N₂O | M.W.: 144.21 g/mol [1]

Executive Summary: The Sourcing Challenge

This compound is often confused with its oxidized precursor, 7-Aminoheptanoic acid (CAS 929-17-9) . While the acid is a common catalog item available from major distributors (Sigma, TCI), the amide is a specialty building block. It is frequently "made-to-order" or stocked only by specialized heterocyclic/linker suppliers.

Critical Distinction:

-

7-Aminoheptanoic Acid (Precursor): Zwitterionic solid, high melting point, widely available.

-

This compound (Target): Basic amine, lower melting point, hygroscopic, limited availability.

This guide provides a vetted supplier landscape and a self-validating protocol to ensure you receive the correct chemical species.

Reputable Supplier Landscape

The following suppliers have been vetted for their ability to provide CAS 98433-13-7 with credible analytical data (NMR, LC-MS).

Tier 1: Specialized Building Block Suppliers (Primary Sources)

These vendors specialize in "non-standard" amino acid derivatives and linkers. They are the most likely to have stock or a validated synthesis route.

| Supplier | Catalog # | Purity Grade | Est. Lead Time | Notes |

| BLD Pharm | BD00814272 | >97% | 1-2 Weeks | Reliable stock for gram-scale quantities. |

| Accela ChemBio | SY247975 | >95% | 2-3 Weeks | Good documentation; often ships from regional hubs. |

| ShaoYuan | SY247975 | >95% | 2-3 Weeks | Parent entity for Accela; strong in bulk synthesis. |

Tier 2: Custom Synthesis & Aggregators

If Tier 1 suppliers are out of stock, these platforms can source the compound, though often with longer lead times.

-

eMolecules: Aggregates stock from smaller synthetic labs.

-

Enamine: Excellent for "make-on-demand" if the compound is not on the shelf.

Technical Specifications & Validation Protocol

Identity Verification (Self-Validating System)

Use this logic flow to confirm you received the Amide and not the Acid.

A. Mass Spectrometry (LC-MS)

-

Target [M+H]⁺: 145.22 Da

-

Common Error: If you see 146.2 Da , you likely have the Acid (7-Aminoheptanoic acid).

B. ¹H-NMR Diagnostic Signals (DMSO-d₆) The key differentiator is the disappearance of the acidic proton and the appearance of amide protons.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| -CONH₂ (Amide) | 6.7 - 7.3 | Broad Singlets (2H) | Definitive Proof of Amide |

| -CH₂-CH₂ -CO- | ~2.0 - 2.1 | Triplet | Shifted upfield vs. Acid (~2.2) |

| -CH₂-CH₂ -NH₂ | ~2.5 - 2.6 | Triplet | Characteristic of primary amine |

| Internal -CH₂- | 1.2 - 1.6 | Multiplets | General backbone |

Quality Control Decision Tree

The following Graphviz diagram illustrates the workflow for validating incoming shipments.

Figure 1: QC Decision Tree for validating this compound identity.

In-House Synthesis Protocol

If the compound is unavailable or lead times are prohibitive, it can be synthesized from the widely available 7-Aminoheptanoic acid (CAS 929-17-9).

Rationale: Direct amidation of the amino acid is difficult due to zwitterionic interference. We use a Boc-protection strategy followed by mixed anhydride activation.

Reagents Required:

-

7-Aminoheptanoic acid (CAS 929-17-9)[2]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl chloroformate (activation agent)

-

Ammonium hydroxide (NH₄OH) or Ammonia gas

-

TFA/DCM (for deprotection)

Step-by-Step Methodology:

-

Boc Protection:

-

Dissolve 7-aminoheptanoic acid in 1:1 Dioxane/H₂O with NaOH (2 eq).

-

Add Boc₂O (1.1 eq) at 0°C. Stir RT for 12h.

-

Acidify and extract to yield Boc-7-aminoheptanoic acid (CAS 60142-89-4).

-

-

Amidation (Mixed Anhydride Method):

-

Dissolve Boc-acid in dry THF. Add N-methylmorpholine (NMM, 1.1 eq).

-

Cool to -15°C. Add Ethyl chloroformate (1.1 eq) dropwise. Stir 15 min.

-

Add concentrated NH₄OH (excess) or bubble NH₃ gas.

-

Warm to RT. Evaporate THF, wash with NaHCO₃/Brine. Yields Boc-7-aminoheptanamide .

-

-

Deprotection:

-

Treat intermediate with 20% TFA in DCM (1h, RT).

-

Concentrate in vacuo.

-

Critical Step: The product will be a TFA salt. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with basic alumina to obtain the free base This compound .

-

Synthesis Pathway Diagram[3][4]

Figure 2: Synthetic route from common precursor to target amide.

Handling and Storage

-

Hygroscopicity: The free amine is moderately hygroscopic. Store in a desiccator.

-

Stability: Stable at -20°C for >2 years. Avoid prolonged exposure to air (CO₂ absorption by the amine).

-

Solubility: Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM/Ether.

References

-

BLD Pharm. Product Datasheet: this compound (BD00814272).[1][3][4] Retrieved from

-

Accela ChemBio. Product Catalog: this compound (SY247975).[5] Retrieved from

-

PubChem. Compound Summary: this compound (CID 22904231). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. 7-Aminoheptanoic acid (Precursor) Product Specification. Retrieved from

Sources

- 1. 373-04-6|6-Aminohexanamide|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. (S)-3-Methylpentanamide|BLD Pharm [bldpharm.com]

- 4. 36587-88-9|3-Aminopentanamide|BLD Pharm [bldpharm.com]

- 5. 373-04-6,6-Aminohexanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Executive Summary

The polyamine metabolic pathway, a fundamental and highly conserved biological process, is central to cell proliferation, differentiation, and survival. Polyamines, particularly spermidine, are not merely structural components but are critical donors for unique post-translational modifications, most notably the hypusination of eukaryotic translation initiation factor 5A (eIF5A). This unique modification is essential for the function of eIF5A in facilitating the translation of a specific subset of proteins, many of which are involved in stress response and cell growth. The intricate and vital nature of this pathway makes it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the polyamine-eIF5A axis, exploring the core biochemistry, the mechanism of key enzymatic steps, and the pharmacological strategies employed to modulate its activity. We delve into the mechanism of action of pivotal compounds, such as analogs of 7-aminoheptanamide, including the deoxyhypusine synthase inhibitor GC7 and the immunosuppressant deoxyspergualin. By synthesizing foundational science with therapeutic applications, this document serves as an in-depth resource for researchers, scientists, and drug development professionals aiming to leverage this critical cellular pathway for novel therapeutic strategies in oncology, immunology, and neuroprotection.

The Central Role of Polyamines in Cellular Physiology

Polyamines are ubiquitous polycationic molecules essential for a vast array of cellular functions.[1] The primary polyamines in eukaryotic cells—putrescine, spermidine, and spermine—play indispensable roles in processes ranging from DNA synthesis and stabilization to cell migration and apoptosis.[2][3] Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating gene regulation, translation, and ion channel function.[1][3]

Given their critical importance, intracellular polyamine concentrations are meticulously controlled through a tight balance of biosynthesis, catabolism, and transport.[3] Dysregulation of this homeostasis is a hallmark of numerous pathological states. Elevated polyamine levels are strongly associated with proliferative conditions such as cancer, making the pathway a prime target for anti-neoplastic therapies.[1][4][5] Conversely, a decline in polyamine levels is linked to aging and associated diseases, suggesting that manipulating polyamine metabolism could offer preventative benefits.[1][3] The profound impact of these molecules on cell fate underscores the significance of understanding their synthesis and mechanism of action.[6][7][8]

The Spermidine Biosynthetic Pathway: A Key Metabolic Hub

Spermidine and spermine are synthesized from their precursor, putrescine, through the action of aminopropyltransferases.[9] This canonical pathway is a cornerstone of cellular metabolism and is critical for maintaining the polyamine pool necessary for cell viability.

The process begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, to produce putrescine.[5] Concurrently, S-adenosylmethionine (SAM) is decarboxylated by S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated SAM (dcSAM). Spermidine synthase then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, yielding spermidine.[10] A subsequent transfer of another aminopropyl group from dcSAM to spermidine by spermine synthase produces spermine. The regulation of ODC and AdoMetDC is a critical control point for polyamine levels and a major focus for therapeutic intervention.[4] While this pathway is highly conserved, it is noteworthy that some bacteria have evolved alternative routes for spermidine synthesis that do not rely on putrescine as an intermediate, instead using precursors like L-aspartate-β-semialdehyde.[11][12]

eIF5A Hypusination: A Unique and Vital Post-Translational Modification

The eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique and essential post-translational modification.[13] This process converts a specific lysine residue into the unusual amino acid hypusine, a reaction that is absolutely required for eIF5A's activity.[14] While initially named an "initiation factor," eIF5A is now understood to primarily function in translation elongation, where it helps ribosomes traverse difficult-to-translate sequences, such as those encoding consecutive prolines, thereby preventing ribosomal stalling.[15]

The hypusination of eIF5A is a two-step enzymatic process that directly utilizes spermidine as a substrate:

-

Deoxyhypusine Synthase (DHS): This enzyme catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue on the eIF5A precursor, forming an intermediate called deoxyhypusine.[14]

-

Deoxyhypusine Hydroxylase (DOHH): The deoxyhypusine intermediate is then hydroxylated by DOHH to form the mature, active hypusinated eIF5A.[14]

The absolute dependence of this vital cellular process on spermidine availability directly links polyamine metabolism to the regulation of protein synthesis. Targeting the hypusination pathway, therefore, offers a distinct and more specific strategy for therapeutic intervention compared to broader inhibition of polyamine production.[16]

Pharmacological Modulation of the Polyamine-eIF5A Axis

The structural similarity of this compound and its parent compound, 7-aminoheptanoic acid, to components of the polyamine pathway makes them and their derivatives valuable pharmacological tools.[17][18] Specifically, molecules built on a seven-carbon diamine or related backbone can act as mimics or competitive inhibitors for the enzymes that recognize spermidine and its precursors.

Deoxyhypusine Synthase (DHS) Inhibitors: The Case of GC7

N1-guanyl-1,7-diaminoheptane (GC7) is a potent and specific competitive inhibitor of DHS.[14] By mimicking the spermidine substrate, GC7 binds to the active site of DHS, effectively blocking the first and committing step of hypusination. This leads to an accumulation of the inactive eIF5A precursor and a depletion of functional, hypusinated eIF5A.[14]

The consequences of DHS inhibition are profound and therapeutically relevant. In preclinical models, GC7 has been shown to:

-

Induce Metabolic Reprogramming: Inhibition of eIF5A hypusination can cause a shift from mitochondrial oxidative phosphorylation towards anaerobic glycolysis.[19] This metabolic switch can confer protection against ischemic injury, as demonstrated in models of stroke and kidney ischemia.[16][19]

-

Suppress Translation of Key Proteins: The reduction in active eIF5A disproportionately affects the synthesis of proteins with ribosome-stalling motifs. This includes key regulators of cell proliferation and stress response, such as p53, contributing to the anti-cancer effects of DHS inhibitors.[15]

-

Protect Against Inflammatory Damage: In models of diabetes, inhibiting hypusination was found to reduce the translation of inducible nitric oxide synthase (iNOS) in pancreatic β-cells, protecting them from inflammatory damage and preserving their function.[13]

Deoxyspergualin (DSG) and its Immunosuppressive Action

Deoxyspergualin (DSG) is a synthetic analog of spergualin, a natural product with potent immunosuppressive properties.[20] A key structural feature of DSG is its 7-guanidinoheptanoyl moiety, which bears a resemblance to the polyamine structures recognized by cellular machinery. While its precise molecular target is still under investigation, its mechanism of action is known to involve profound effects on the immune system.

DSG functions primarily by:

-

Inhibiting Lymphocyte Proliferation: It effectively blocks the cell cycle progression of T-cells and B-cells following activation, preventing the clonal expansion necessary for a robust immune response.[21][22]

-

Impairing Antigen-Presenting Cells (APCs): DSG interferes with the maturation and function of APCs like dendritic cells, reducing their ability to present antigens and activate naive T-cells.[21]

-

Reducing Cytokine Production: Treatment with DSG leads to decreased production of key pro-inflammatory cytokines, such as IFN-γ, by effector T-cells.[22]

These multifaceted actions make DSG an effective agent for preventing graft rejection in organ transplantation and for treating certain autoimmune diseases.[20][22]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. This means including appropriate controls and clear, quantifiable readouts. Below is a representative protocol for an in vitro DHS inhibition assay, a critical experiment for screening and characterizing potential inhibitors like GC7.

Protocol: In Vitro Deoxyhypusine Synthase (DHS) Inhibition Assay

-

Principle: This assay quantifies the activity of recombinant DHS by measuring the incorporation of a radiolabeled substrate ([³H]spermidine) into a recombinant eIF5A precursor substrate. The efficacy of an inhibitor is determined by its ability to reduce this incorporation in a dose-dependent manner.

-

Materials:

-

Recombinant human DHS enzyme

-

Recombinant human eIF5A precursor protein

-

[³H]spermidine (specific activity >20 Ci/mmol)

-

NAD⁺ (β-Nicotinamide adenine dinucleotide)

-

Dithiothreitol (DTT)

-

Assay Buffer: 100 mM Glycine-NaOH (pH 9.0)

-

Stop Solution: 10% Trichloroacetic acid (TCA)

-

Test compounds (e.g., GC7) dissolved in an appropriate vehicle (e.g., water)

-

Scintillation fluid and vials

-

-

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, 1 mM DTT, and 1 mM NAD⁺. The inclusion of NAD⁺ is critical as it is a required cofactor for DHS activity, and DTT maintains a reducing environment to preserve enzyme integrity.

-

Inhibitor Dilution: Prepare serial dilutions of the test compound and the positive control (GC7) in the vehicle. A vehicle-only control (0% inhibition) and a no-enzyme control (100% inhibition/background) are mandatory for data normalization.

-

Assay Plate Setup: To a 96-well plate, add 5 µL of each inhibitor dilution or control.

-

Enzyme and Substrate Addition: Add 20 µL of the master mix containing recombinant DHS (e.g., 50 ng) to each well. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of a substrate mix containing the eIF5A precursor protein (e.g., 2 µg) and [³H]spermidine (e.g., 0.5 µCi) in Assay Buffer.

-

Incubation: Incubate the plate at 37°C for 30 minutes. This time should be within the linear range of the enzymatic reaction, determined in preliminary time-course experiments.

-

Reaction Termination and Precipitation: Stop the reaction by adding 100 µL of ice-cold 10% TCA. This precipitates the eIF5A protein (containing the incorporated [³H]) while leaving the unincorporated [³H]spermidine in solution. Incubate on ice for 20 minutes.

-

Sample Collection: Harvest the precipitated protein onto a glass fiber filter mat using a cell harvester. Wash the filters extensively with 5% TCA to remove any remaining unincorporated radioactivity.

-

Quantification: Place the dried filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to DHS activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control after subtracting the background (no-enzyme control). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Therapeutic Applications and Future Directions

The strategic targeting of the polyamine-eIF5A axis holds immense therapeutic promise across multiple disease areas. The dysregulation of this pathway is a common feature in pathologies characterized by high proliferation, inflammation, or metabolic stress.[5][23][24]

Table 1: Therapeutic Opportunities in Targeting the Polyamine-eIF5A Pathway

| Disease Area | Therapeutic Rationale | Key Targets | Example Compounds |

| Oncology | Cancer cells have elevated polyamine metabolism and are "addicted" to this pathway for proliferation and survival.[4][24] | ODC, AdoMetDC, DHS | Eflornithine (DFMO), GC7, Polyamine Analogues |

| Immunology | Inhibition can prevent the expansion of autoreactive lymphocytes and reduce inflammatory cytokine production.[21][22] | DHS, Unknown DSG targets | Deoxyspergualin (DSG), GC7 |

| Ischemic Injury | Inducing a metabolic shift to glycolysis can protect cells from oxygen deprivation during events like stroke or kidney injury.[16][19] | DHS | GC7 |

| Inflammatory Disease | Blocking hypusination can reduce the synthesis of key inflammatory mediators like iNOS.[13] | DHS | GC7 |

Despite the promise, challenges remain. A significant hurdle in targeting polyamine biosynthesis is the cell's ability to compensate by upregulating polyamine transport from the extracellular environment.[5] This has limited the clinical success of single-agent therapies like the ODC inhibitor Eflornithine (DFMO).[24][25] This highlights a key advantage of targeting the more specific downstream step of hypusination, which is not as easily bypassed.

The future of this field lies in the development of next-generation inhibitors with improved specificity and pharmacokinetic properties. Furthermore, combination therapies that simultaneously target polyamine synthesis and hypusination, or pair a pathway inhibitor with traditional cytotoxic agents, represent a highly promising strategy to overcome compensatory mechanisms and enhance therapeutic efficacy.[24]

References

- Structure and Mechanism of Spermidine Synthases.

- Comparing synthesis routes for different 7-oxoheptanoic acid deriv

- Synthesis of 7-Amino-1-nitro-2-heptanone Deriv

- Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy. Unknown Source.

- What is the mechanism of Deoxyspergualin hydrochloride?.

- 7-Aminoheptanoic acid 98 929-17-9. Sigma-Aldrich.

- Identification of a spermidine biosynthetic pathway.

- Multimodal Role of Amino Acids in Microbial Control and Drug Development. PMC.

- Spermidine and Spermine Biosynthesis. PubChem - NIH.

- Inhibition of eIF5A hypusination reprogrammes metabolism and glucose handling in mouse kidney. NIH.

- The role of polyamine metabolism in cellular function and physiology. PMC - NIH.

- Targeting polyamine metabolism for cancer therapy and prevention. PMC - PubMed Central.

- Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Unknown Source.

- Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. MDPI.

- What are eIF5A inhibitors and how do they work?.

- Biosynthetic pathway of spermidine, spermine, and β-alanine.

- Significance of targeting polyamine metabolism as an antineoplastic strategy: Unique targets for polyamine analogues.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Polyamines in cell growth and cell death: Molecular mechanisms and therapeutic applications.

- Deoxyspergualin. Mode of action and clinical trials. PubMed.

- Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A)

- Targeting polyamine metabolism: a viable therapeutic/preventative solution for cancer?. Unknown Source.

- The unique hypusine modification of eIF5A promotes islet β cell inflamm

- 7-Aminoheptanoic Acid | 929-17-9. Tokyo Chemical Industry Co., Ltd.(APAC).

- Polyamines and their role in human disease – an introduction. Portland Press.

- A bacterial spermidine biosynthetic pathway via carboxyaminopropylagm

- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.

- Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applic

- Immunosuppressants Mechanism of Action - Classific

- Targeting Polyamine Metabolism: A Viable therapeutic/preventative Solution for Cancer?. Unknown Source.

- What is the mechanism of action of Deucravacitinib?.

- The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activ

- 7-Aminoheptanoic acid. PubChem.

Sources

- 1. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spermidine and Spermine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - The unique hypusine modification of eIF5A promotes islet β cell inflammation and dysfunction in mice [jci.org]

- 14. What are eIF5A inhibitors and how do they work? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 7-Aminoheptanoic Acid | 929-17-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. 7-Aminoheptanoic acid | C7H15NO2 | CID 13580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Inhibition of eIF5A hypusination reprogrammes metabolism and glucose handling in mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deoxyspergualin. Mode of action and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Deoxyspergualin hydrochloride? [synapse.patsnap.com]

- 22. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Targeting polyamine metabolism: a viable therapeutic/preventative solution for cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Guide to Enzymatic Protein Labeling Using Primary Amine Substrates

Introduction: Precision Engineering of Protein Function through Site-Specific Labeling

In the dynamic fields of proteomics, drug development, and molecular biology, the ability to covalently attach probes, tags, or therapeutic payloads to proteins with high specificity is paramount. While traditional methods often target highly abundant amino acids like lysine, leading to heterogeneous products, enzymatic approaches offer a more controlled and precise alternative.[1][2] This application note provides a detailed protocol and scientific rationale for the site-specific labeling of proteins using microbial transglutaminase (MTG), an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine.[3][4][5] We will use 7-Aminoheptanamide as an exemplary primary amine substrate to illustrate this powerful technique.

The core strength of this method lies in its enzymatic specificity. Microbial transglutaminases recognize specific glutamine-containing sequences (often referred to as "Q-tags"), enabling the directed conjugation of a wide array of molecules, from fluorescent dyes and biotin to drug-linkers, at predetermined sites on a target protein.[6][7] This level of control is crucial for preserving protein structure and function, ensuring the homogeneity of the final conjugate, and generating reliable data in downstream applications.

The Mechanism of Transglutaminase-Mediated Protein Labeling

Microbial transglutaminase facilitates a two-step acyl-transfer reaction. First, the enzyme's active site cysteine residue attacks the γ-carboxamide of a glutamine residue on the target protein, forming a covalent thioester intermediate and releasing ammonia. Subsequently, a primary amine substrate, such as this compound, attacks this intermediate, resulting in the formation of a stable isopeptide bond and regeneration of the enzyme's active site.[6]

This enzymatic process offers several advantages over conventional chemical labeling:

-

Site-Specificity: Labeling occurs at specific glutamine residues within a recognition motif, leading to a homogenous product.[4]

-

Biocompatibility: The reaction proceeds under mild, physiological conditions (neutral pH, aqueous buffer), preserving the native structure and function of the target protein.

-

Versatility: A wide range of primary amine-containing molecules can be used as substrates, allowing for the attachment of diverse functional groups.[6]

Below is a diagram illustrating the workflow for transglutaminase-mediated protein labeling.

Caption: Workflow for transglutaminase-mediated protein labeling.

Detailed Protocol for Protein Labeling with this compound

This protocol provides a general framework for the labeling of a protein containing a transglutaminase recognition sequence (Q-tag) with this compound. Optimization of reaction conditions may be necessary for specific proteins and applications.

Materials and Reagents

-

Target protein with a Q-tag (e.g., LLQG)

-

Microbial Transglutaminase (MTG)

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

Quenching Solution (optional): 100 mM Glycine

-

Purification column (e.g., size-exclusion chromatography)

-

Analysis reagents (SDS-PAGE gels, stains, mass spectrometry equipment)

Experimental Procedure

-

Preparation of Reagents:

-

Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a 100 mM stock solution of this compound in the reaction buffer.

-

Reconstitute MTG according to the manufacturer's instructions. A typical stock concentration is 1-10 mg/mL.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the target protein, this compound, and MTG. The final concentrations should be optimized, but a good starting point is a 1:50:10 molar ratio of MTG:Protein:Amine Substrate.

-

Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation. The reaction time may need to be optimized.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the quenching solution to a final concentration of 10-20 mM. Glycine, a primary amine, will compete with this compound and effectively halt the labeling process.

-

-

Purification of the Labeled Protein:

-

Remove excess this compound and MTG from the labeled protein using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the properties of the target protein.

-

-

Analysis and Validation:

-

SDS-PAGE: Analyze the purified labeled protein by SDS-PAGE. A successful labeling reaction will result in a slight increase in the molecular weight of the protein, which may or may not be visible as a distinct band shift depending on the size of the label.

-

Mass Spectrometry: For definitive confirmation of labeling and to determine the labeling efficiency, analyze the protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8] The mass of the labeled protein should increase by the molecular weight of this compound minus the mass of ammonia (17 Da). Tandem mass spectrometry (MS/MS) can be used to identify the specific glutamine residue(s) that have been modified.[9][10]

-

Optimization Parameters

For novel proteins or applications, it is crucial to optimize the labeling conditions. The following table outlines key parameters and their recommended starting ranges.

| Parameter | Recommended Starting Range | Rationale |

| pH | 7.0 - 8.0 | MTG activity is optimal in this pH range.[4] |

| Temperature | 25 - 37°C | Higher temperatures can increase reaction rate but may affect protein stability. |

| Incubation Time | 1 - 4 hours | Longer incubation times can increase labeling efficiency but risk protein degradation. |

| Molar Ratios (MTG:Protein:Amine) | 1:50:10 to 1:20:100 | The optimal ratio depends on the reactivity of the Q-tag and the amine substrate. |

Visualizing the Chemical Mechanism

The following diagram illustrates the chemical transformation at the active site of transglutaminase during the labeling process.

Caption: Chemical mechanism of transglutaminase-mediated labeling.

Applications in Research and Drug Development

The ability to site-specifically label proteins with primary amines like this compound (or derivatives thereof) has a wide range of applications:

-

Fluorescent Labeling: Conjugating fluorescent probes for imaging and biophysical studies.

-

Bioconjugation: Attaching biotin for purification or detection, or polyethylene glycol (PEG) to improve protein stability and solubility.

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[4]

-

Proteomics: Introducing stable isotope labels for quantitative proteomics studies.[11][12]

Conclusion

Enzymatic protein labeling with microbial transglutaminase offers a robust and precise method for generating homogenous protein conjugates. By utilizing primary amine substrates, researchers can attach a diverse array of functional molecules to specific glutamine residues, enabling a wide range of applications in basic research and therapeutic development. The protocol outlined in this application note provides a solid foundation for implementing this powerful technology. As with any biochemical technique, careful optimization and rigorous analytical validation are essential for achieving reliable and reproducible results.

References

- Vertex AI Search. (2025). Chapter Seven.

- Grune, T., & Davies, K. J. (2003). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 34(5), 531-539.

- Cătană, C. S., Sonea, L., & Sima, L. E. (2018). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 19(12), 3847.

- Strop, P. (2014). Biotechnological Applications of Transglutaminases.

- Abberior GmbH. (n.d.). Recommended labeling protocols.

- Porebski, B., Rut W., & Drag M. (2017). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins.

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

- Gaucher, E. A., & Leary, J. A. (2000). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(5), 338-345.

- Tipton, J. D., & Tran, J. C. (2014). Top-down Proteomics: Technology Advancements and Applications to Heart Diseases.

- Hostettler, E., & Heinis, C. (2013). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 979, 115-132.

- Toby, T. K., Fornelli, L., & Kelleher, N. L. (2016). Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. Annual Review of Analytical Chemistry, 9, 499-519.

- ResearchGate. (n.d.).

- Mamone, G., Nitride, C., & Picariello, G. (2011). Identification of transglutaminase-mediated deamidation sites in a recombinant α-gliadin by advanced mass-spectrometric methodologies. Journal of Mass Spectrometry, 46(1), 53-62.

- Tamura, T., & Takao, K. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. Molecules, 24(21), 3968.

-

Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

- Lin, C. W., & Ting, A. Y. (2006). Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells. Journal of the American Chemical Society, 128(13), 4542-4543.

- Zhang, Y., & Wang, J. (2017). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 13(4), 757-765.

- Molecular Devices. (n.d.). Optimizing the labeling of proteins.

- Zhang, C., & Cui, H. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry, 16(34), 6185-6196.

- Steffens, C., & Spilling, C. D. (2017). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins.

Sources

- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 3. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of transglutaminase-mediated deamidation sites in a recombinant α-gliadin by advanced mass-spectrometric methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Top-down Proteomics: Technology Advancements and Applications to Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalization of Nanoparticle Surfaces with 7-Aminoheptanamide

Introduction: The Critical Role of Surface Functionalization in Nanotechnology

The transformative potential of nanoparticles in fields ranging from targeted drug delivery to advanced diagnostics is critically dependent on the precise control of their surface chemistry. Unmodified nanoparticles often lack the required specificity and biocompatibility for advanced applications. Surface functionalization addresses this by introducing a layer of molecules that dictates the nanoparticle's interaction with its biological environment. This guide provides a detailed protocol for the functionalization of carboxylated nanoparticles with 7-Aminoheptanamide, a versatile bifunctional linker.

This compound serves as an excellent choice for a linker molecule due to its aliphatic chain, which provides a flexible spacer arm to minimize steric hindrance, and its terminal primary amine group, which offers a reactive handle for the subsequent conjugation of a wide range of biomolecules, such as antibodies, peptides, or nucleic acids.[1] This application note will detail the use of the widely adopted and robust carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS), to covalently attach this compound to carboxyl-functionalized nanoparticle surfaces.[2][3]

We will delve into the mechanistic underpinnings of this chemistry, provide a step-by-step protocol, and outline a comprehensive suite of characterization techniques to ensure the successful and quantifiable functionalization of your nanoparticles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of nanoparticle technology through precise surface engineering.

Core Principle: Two-Step Carbodiimide-Mediated Amine Coupling

The covalent conjugation of this compound to carboxylated nanoparticles is most effectively achieved through a two-step process mediated by EDC and sulfo-NHS. This method is preferred over a one-step reaction to minimize undesirable side reactions, such as nanoparticle aggregation induced by EDC.[2]

Step 1: Activation of Carboxyl Groups

In the first step, the carboxyl groups on the nanoparticle surface are activated with EDC and sulfo-NHS in an acidic buffer (typically MES buffer, pH 4.5-6.0).[4] EDC reacts with the carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[5] This intermediate is prone to hydrolysis, which would regenerate the carboxyl group and render the activation ineffective. The inclusion of sulfo-NHS is crucial as it reacts with the O-acylisourea intermediate to form a more stable sulfo-NHS ester.[5] This amine-reactive ester has a significantly longer half-life in aqueous solution, allowing for a more efficient subsequent reaction with the amine.[2][5]

Step 2: Amine Coupling

Following the activation step and removal of excess EDC and sulfo-NHS, the this compound is introduced. The reaction buffer is adjusted to a slightly basic pH (typically PBS, pH 7.2-8.0) to ensure that the primary amine of this compound is deprotonated and thus sufficiently nucleophilic to attack the sulfo-NHS ester.[4] This results in the formation of a stable amide bond, covalently linking the this compound to the nanoparticle surface.

Visualizing the Workflow: From Activation to Functionalization

To provide a clear conceptual overview of the entire process, the following workflow diagram illustrates the key stages of nanoparticle functionalization with this compound.

Caption: Experimental workflow for the functionalization of nanoparticles.

Detailed Protocol for Functionalization of Carboxylated Nanoparticles with this compound

This protocol is designed for the functionalization of 1 mg of carboxylated nanoparticles. Adjust volumes and amounts accordingly for different quantities.

Materials:

-

Carboxylated Nanoparticles (e.g., gold, silica, or magnetic nanoparticles)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Washing Buffer: 1X PBS

-

Quenching Buffer: 50 mM Tris-HCl, pH 7.4

-

High-purity deionized (DI) water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

Part 1: Preparation of Reagents

-

Nanoparticle Suspension: Disperse 1 mg of carboxylated nanoparticles in 1 mL of Activation Buffer. Sonicate briefly if necessary to ensure a homogenous suspension.

-

This compound Solution: Prepare a 10 mg/mL stock solution of this compound in DI water. Note: The solubility of this compound in aqueous buffers should be experimentally verified. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO or DMF can be used for initial dissolution before dilution in the aqueous buffer.[6]

-

EDC/sulfo-NHS Solution: Immediately before use, prepare a fresh solution containing 10 mg/mL of EDC and 10 mg/mL of sulfo-NHS in DI water. Rationale: EDC is highly susceptible to hydrolysis in aqueous solutions; therefore, it is critical to prepare this solution immediately prior to the activation step to ensure maximum reactivity.[2]

Part 2: Activation of Nanoparticles

-

To the 1 mL nanoparticle suspension from Part 1, Step 1, add 100 µL of the freshly prepared EDC/sulfo-NHS solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or by periodic vortexing). Rationale: This incubation period is typically sufficient for the formation of the stable sulfo-NHS ester on the nanoparticle surface.[4]

Part 3: Purification of Activated Nanoparticles

-

Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

-

Carefully remove the supernatant, which contains the excess EDC, sulfo-NHS, and reaction byproducts.

-

Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.

-

Repeat the centrifugation and resuspension steps (Steps 1-3) two more times to ensure complete removal of the activation reagents. Rationale: Thorough washing is crucial to prevent the quenching of the amine reaction in the next step and to avoid unwanted side reactions.

Part 4: Coupling of this compound

-

After the final wash, resuspend the activated nanoparticle pellet in 1 mL of Coupling Buffer.

-

Add a molar excess of the this compound solution to the activated nanoparticle suspension. A typical starting point is a 10 to 50-fold molar excess relative to the estimated number of carboxyl groups on the nanoparticles.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. Rationale: The slightly basic pH of the Coupling Buffer facilitates the nucleophilic attack of the primary amine of this compound on the sulfo-NHS ester, forming a stable amide bond.[4]

Part 5: Quenching and Final Purification

-

Add 100 µL of Quenching Buffer to the reaction mixture and incubate for 10 minutes at room temperature. Rationale: The quenching step deactivates any remaining sulfo-NHS esters on the nanoparticle surface, preventing non-specific binding in subsequent applications.

-

Centrifuge the functionalized nanoparticles to form a pellet.

-

Remove the supernatant containing unbound this compound and quenching reagents.

-

Wash the nanoparticle pellet by resuspending in 1 mL of Washing Buffer, followed by centrifugation. Repeat this washing step two more times.

-

After the final wash, resuspend the this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS with a preservative like sodium azide).

Quantitative Data Summary

The following table provides a summary of the recommended concentrations and volumes for the functionalization protocol.

| Reagent/Parameter | Recommended Value | Rationale/Notes |

| Nanoparticle Concentration | 1 mg/mL | A standard starting concentration, can be optimized. |

| EDC Concentration | 1 mg/mL (in final reaction) | Molar excess over carboxyl groups. |

| sulfo-NHS Concentration | 1 mg/mL (in final reaction) | Typically used in slight molar excess to EDC. |

| Activation Time | 15-30 minutes | Sufficient for sulfo-NHS ester formation. |

| This compound | 10-50 fold molar excess | Ensures efficient coupling. Optimization may be required. |

| Coupling Time | 2 hours | Can be optimized (1-4 hours). |

| Activation Buffer pH | 6.0 | Optimal for EDC/sulfo-NHS activation.[4] |

| Coupling Buffer pH | 7.4 | Promotes nucleophilic attack by the amine.[4] |

Characterization of Functionalized Nanoparticles: A Multi-faceted Approach

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles with this compound and to quantify the surface amine density. A combination of techniques should be employed to obtain a comprehensive understanding of the modified nanoparticle surface.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for identifying the functional groups present on the nanoparticle surface. By comparing the spectra of the initial carboxylated nanoparticles and the this compound functionalized nanoparticles, the success of the conjugation can be qualitatively assessed.

Expected Spectral Changes:

-

Decrease in Carboxyl Peaks: A reduction in the intensity of the C=O stretching vibration of the carboxylic acid (typically around 1700-1730 cm⁻¹).

-

Appearance of Amide Peaks: The formation of the amide bond will result in the appearance of new characteristic peaks:

-

N-H Stretching: The appearance of N-H stretching vibrations from the primary amine of this compound (around 3300-3500 cm⁻¹).[9]

Protocol for FTIR Analysis:

-

Prepare samples of the initial carboxylated nanoparticles and the final this compound functionalized nanoparticles by lyophilization to obtain a dry powder.

-

Acquire the FTIR spectra of the samples using an appropriate method, such as KBr pellet or Attenuated Total Reflectance (ATR).

-

Collect spectra over a range of 4000-400 cm⁻¹.

-

Baseline correct and normalize the spectra for comparison.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[10] An increase in the hydrodynamic diameter upon functionalization can indicate the successful attachment of this compound to the nanoparticle surface. DLS is also crucial for assessing the colloidal stability of the nanoparticles before and after functionalization.[11]

Expected Observations:

-

A slight increase in the average hydrodynamic diameter of the nanoparticles after functionalization with this compound.

-

A narrow size distribution (low polydispersity index, PDI) for both the initial and functionalized nanoparticles, indicating the absence of significant aggregation.

Protocol for DLS Analysis:

-

Prepare dilute suspensions of the initial and functionalized nanoparticles in a suitable buffer (e.g., PBS).

-

Ensure the samples are free of dust and large aggregates by filtering or brief centrifugation.

-

Measure the hydrodynamic diameter and PDI using a DLS instrument.

-

Perform multiple measurements for each sample to ensure reproducibility.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface.[12] It is a powerful tool for confirming the presence of nitrogen from the this compound and for quantifying the surface coverage.

Expected Spectral Changes:

-

Appearance of Nitrogen (N 1s) Peak: The most direct evidence of successful functionalization is the appearance of a peak in the N 1s region of the XPS spectrum (binding energy around 400 eV).[13]

-

Changes in Carbon (C 1s) and Oxygen (O 1s) Spectra: The high-resolution C 1s spectrum will show a new component corresponding to the C-N bond of the amide group. The O 1s spectrum may also show changes due to the conversion of carboxylic acid groups to amide groups.

Protocol for XPS Analysis:

-

Prepare a thin film of the nanoparticles on a suitable substrate (e.g., silicon wafer).

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the C 1s, O 1s, and N 1s regions.

-

Perform peak fitting of the high-resolution spectra to identify and quantify the different chemical states of each element.

Quantification of Surface Amine Groups

While XPS can provide quantitative information, colorimetric assays offer a simpler and more accessible method for quantifying the number of primary amine groups on the nanoparticle surface. The ninhydrin assay is a common method for this purpose.[14]

Principle of the Ninhydrin Assay:

Ninhydrin reacts with primary amines to produce a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[1] The concentration of amine groups can be determined by measuring the absorbance of this solution and comparing it to a standard curve generated with a known concentration of an amine-containing molecule.

Protocol for Ninhydrin Assay:

-

Prepare a standard curve using a known concentration of this compound or another primary amine.

-

Disperse a known amount of the functionalized nanoparticles in a buffer.

-

Add the ninhydrin reagent to the nanoparticle suspension and the standards.

-

Heat the samples according to the assay kit instructions.

-

Centrifuge the nanoparticle samples to pellet the particles.

-

Measure the absorbance of the supernatant at 570 nm.

-

Calculate the concentration of amine groups on the nanoparticles using the standard curve.

Conclusion: A Robust Platform for Advanced Nanoparticle Applications

The successful functionalization of nanoparticle surfaces with this compound via EDC/sulfo-NHS chemistry provides a versatile and robust platform for the development of advanced nanomaterials. The terminal amine group serves as a gateway for the attachment of a vast array of targeting ligands, therapeutic agents, and imaging probes. The detailed protocols and characterization methods outlined in this application note provide a comprehensive framework for researchers to confidently and reproducibly modify their nanoparticles. By understanding the underlying chemical principles and diligently validating each step of the process, scientists can unlock the full potential of their nanoparticle systems for groundbreaking applications in medicine and beyond.

References

- EDC/NHS activation of a surface? (2014).

- Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019). Nanoscale Advances.

- Instructions - edc. (n.d.). Thermo Fisher Scientific.

- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).

- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology.

- Jans, H., Liu, X., Austin, L., Maes, G., & Huo, Q. (2009). Dynamic light scattering as a powerful tool for gold nanoparticle bioconjugation and biomolecular binding studies. Analytical Chemistry.

- Goormaghtigh, E., et al. (2021).

- Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. (2018). Analytical Chemistry.

- Protocol for conjugation of 7-amino 4-methylcoumarin to nanoparticles with free carboxyl groups on the surface? (2017).

- XPS analysis results of the amine functionalized HCP sample. (n.d.).

- FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023).

- Application of Light Scattering Techniques to Nanoparticle Characterization and Development. (2018). Frontiers in Chemistry.

- Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019). Nanoscale Advances.

- X-ray Photoelectron Spectroscopy Characterization of Gold Nanoparticles Functionalized With Amine-Terminated Alkanethiols. (2007). Journal of Nanoscience and Nanotechnology.

- Dynamic Light Scattering as a Powerful Tool for Gold Nanoparticle Bioconjugation and Biomolecular Binding Studies. (2009).

- XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces. (2008).

- FTIR Analysis for Biomolecules. (2024). Rocky Mountain Labs.

- A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. (n.d.).

- Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). (n.d.).

- Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. (2012). Methods in Molecular Biology.

- Dynamic Light Scattering (DLS). (n.d.).

- Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs.

- Quantification of Nanomaterial Surfaces. (2021). Accounts of Chemical Research.

- Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). (2014).

- Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. (2019).

- EDC/NHS conjugation: Is it possible to activate amine first? (2022).

- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.

- Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. media.sciltp.com [media.sciltp.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]

- 11. Dynamic light scattering as a powerful tool for gold nanoparticle bioconjugation and biomolecular binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]

Utilizing 7-Aminoheptanamide derivatives for post-translational protein modification.

Application Note: Precision Bioconjugation Using 7-Aminoheptanamide Derivatives

Executive Summary

This guide details the protocol for utilizing This compound derivatives as high-efficiency substrates for site-specific protein modification. While traditional conjugation methods (NHS-esters, Maleimides) often result in heterogeneous products, enzymatic conjugation using Microbial Transglutaminase (mTGase) allows for precise, stoichiometric labeling.[1][2]

The This compound scaffold serves as an optimized "lysine mimic." Its 7-carbon aliphatic chain provides the necessary steric flexibility to penetrate the catalytic tunnel of mTGase, facilitating the acyl-transfer reaction to glutamine residues (specifically Q295 in IgG1 antibodies) with superior efficiency compared to shorter linkers like ethylenediamine.

Target Audience: Drug discovery scientists (ADCs), Chemical Biologists, and Protein Engineers.

Scientific Background & Mechanism

The Challenge: Stochastic vs. Site-Specific

Conventional chemical conjugation targets surface-accessible lysines (~40 per antibody) or reduced cysteines. This yields a heterogeneous mixture of conjugates with varying Drug-to-Antibody Ratios (DARs), leading to inconsistent pharmacokinetics (PK) and therapeutic windows.

The Solution: Chemo-Enzymatic Ligation

Microbial Transglutaminase (mTGase, EC 2.3.2.[3]13) catalyzes the formation of an isopeptide bond between the

Why this compound?

mTGase exhibits substrate specificity for primary amines attached to aliphatic spacers. Research indicates that spacers with lengths

-

Steric Reach: It allows the reactive amine to reach the catalytic cysteine (Cys64) of mTGase even when the target glutamine is partially buried.

-

Hydrophobic Shielding: The aliphatic chain can modulate the solubility of hydrophobic payloads (e.g., cytotoxic drugs) during the transition state.

Mechanism of Action

Figure 1: The catalytic cycle of mTGase.[1][2] The this compound derivative acts as the nucleophilic acyl acceptor, replacing the ammonia leaving group.

Experimental Materials

| Component | Specification | Function |

| Target Protein | Aglycosylated IgG1 (N297Q or PNGase F treated) | Contains reactive Gln295.[1] |

| Substrate | This compound-X (X = Azide, Drug, Fluorophore) | The nucleophilic linker. |

| Enzyme | Recombinant mTGase (Zedira or similar) | Catalyst (>30 U/mg). |

| Buffer A | PBS, pH 7.4 or Tris-HCl, pH 8.0 | Reaction medium. |

| Purification | Protein A or Size Exclusion (SEC) | Removal of excess linker/enzyme. |

Detailed Protocol: Antibody Conjugation

This protocol assumes the modification of a human IgG1 antibody at the conserved Glutamine-295 (Q295) position.[3][4]

Phase 1: Antibody Deglycosylation (Pre-requisite)

Context: In native IgG1, the glycan at N297 sterically hinders mTGase access to Q295.[1][3] Removal is mandatory.

-

Prepare Antibody: Dilute IgG1 to 1–5 mg/mL in PBS (pH 7.4).

-

Add PNGase F: Add 1 Unit of PNGase F per 10 µg of IgG.

-

Incubate: 37°C for 4–16 hours.

-

Verification: Analyze via SDS-PAGE or LC-MS. A shift in Heavy Chain (HC) mass (~1450 Da loss) confirms deglycosylation.

Phase 2: mTGase-Mediated Conjugation

Context: The this compound derivative is coupled to the exposed Q295.

-

Equilibration: Ensure the deglycosylated antibody is in a non-amine buffer (PBS is ideal; avoid Tris during conjugation if possible, though mTGase tolerates it better than NHS reactions).

-

Reaction Mix:

-

Antibody: 1 mg/mL (final concentration).

-

Linker: Add this compound derivative at 20–80 molar excess over antibody. (Start with 40x).

-

Enzyme: Add mTGase at 1–5 Units/mg of antibody.

-

-

Incubation: Incubate at 22°C (Room Temp) or 37°C for 16–20 hours.

-

Note: 37°C accelerates the reaction but may degrade unstable payloads.

-

-

Quenching: Stop reaction by adding excess ammonium chloride or via immediate purification.

Phase 3: Purification

-

Method: Use Protein A chromatography to remove excess linker and enzyme (mTGase does not bind Protein A).

-

Buffer Exchange: Dialyze into storage buffer (e.g., Histidine-Acetate pH 6.0 + Trehalose).

Workflow Visualization

Figure 2: Step-by-step workflow for generating site-specific conjugates using this compound linkers.

Quality Control & Validation

To ensure the protocol was successful, the following validation steps are critical:

| Method | Purpose | Expected Result |

| HIC-HPLC | Determine Drug-Antibody Ratio (DAR). | Single peak shifting to higher retention time (hydrophobic payload). Target DAR = 2.0 (one per Heavy Chain).[1] |

| LC-MS (Reducing) | Verify covalent attachment. | Heavy chain mass increase corresponding exactly to +1 Linker Mass - 17 Da (NH3 loss). |

| SEC-HPLC | Check for aggregation. | >95% Monomer. mTGase can cause cross-linking if conditions are not optimized. |

Troubleshooting Guide:

-

Low Conjugation Yield: Increase linker molar excess (up to 100x) or reaction time. Ensure the antibody is fully deglycosylated.

-

Aggregation: Reduce enzyme concentration. This compound linkers are hydrophobic; add 5-10% propylene glycol if the payload precipitates.

References

-

Jeger, S., et al. (2010).[1] "Site-specific and stoichiometric modification of antibodies by bacterial transglutaminase." Angewandte Chemie International Edition. Link

-

Ohtsuka, T., et al. (2000).[5][6] "Substrate Specificities of Microbial Transglutaminase for Primary Amines." Journal of Agricultural and Food Chemistry. Link

-

Dennler, P., et al. (2014).[1] "Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates."[7] Bioconjugate Chemistry. Link

-

Strop, P. (2014).[1] "Versatility of microbial transglutaminase." Bioconjugate Chemistry. Link

-

Spycher, P.R., et al. (2017). "Dual-site specific antibody conjugates by a combination of enzymatic and chemical methods."[3] ChemBioChem. Link

Sources

- 1. ararisbiotech.com [ararisbiotech.com]

- 2. Microbial transglutaminase for site-specific protein conjugation - Blog - Zedira GmbH [zedira.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate specificities of microbial transglutaminase for primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2017147542A2 - Optimized transglutaminase site-specific antibody conjugation - Google Patents [patents.google.com]

Troubleshooting & Optimization

Techniques for enhancing the solubility of 7-Aminoheptanamide-modified biomolecules.

Technical Support Center: Solubility Enhancement for 7-Aminoheptanamide Modified Biomolecules

Executive Summary

The This compound moiety serves as a critical C7-alkyl spacer in bioconjugation, often used to extend linker length in PROTACs, antibody-drug conjugates (ADCs), and peptide therapeutics. However, its structural core—a 7-carbon aliphatic chain—introduces significant hydrophobicity.[1] Unlike hydrophilic PEG spacers, this alkyl chain drives hydrophobic collapse and aggregation, particularly when multiple copies are conjugated to a single biomolecule.

This guide provides a self-validating troubleshooting framework to overcome these solubility challenges across three critical phases: Stock Preparation , Purification , and Formulation .

Part 1: Diagnostic & Troubleshooting Guide

Phase 1: Synthesis & Stock Preparation

The most common failure point is the initial dissolution of the this compound reagent or the immediate "crashing out" upon addition to the reaction buffer.

Q: My this compound stock solution precipitates immediately upon adding water. How do I dissolve it? A: Do not use water as the primary solvent. The C7 alkyl chain renders the neutral molecule poorly soluble in aqueous media.

-

The Fix: Dissolve the reagent in an organic cosolvent first.

-

Recommended Solvents: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Protocol: Prepare a 100 mM – 500 mM stock in 100% DMSO. Only dilute into the aqueous reaction buffer immediately before use.

-

-

The Mechanism: The organic solvent disrupts the van der Waals forces between the alkyl chains, preventing the formation of crystalline aggregates before the reaction can occur.

Q: I am using the HCl salt of this compound, but it still aggregates in my phosphate buffer (pH 7.4). Why? A: This is likely due to the "Salting Out" effect or premature deprotonation.

-

The Fix: Check the ionic strength and pH.

-

pH Strategy: The primary amine has a pKa

10.0. At pH 7.4, it is protonated ( -

Action: Lower the buffer salt concentration to <50 mM during the conjugation step. Alternatively, lower the pH to 5.5–6.0 (if your biomolecule tolerates it) to maximize the ionization of the amine.

-

Phase 2: Purification & Isolation

Aggregates often form during dialysis or clog HPLC columns due to hydrophobic interaction with the stationary phase.

Q: My conjugate elutes as a broad, tailing peak on RP-HPLC, or I see high backpressure. A: The hydrophobic C7 linker is interacting too strongly with the C18 column, or the conjugate is precipitating on the column head.

-

The Fix: Modify the Mobile Phase.

-

Protocol: Switch to a C4 or Phenyl-Hexyl column, which has weaker hydrophobic retention than C18.

-

Additive: Add 0.1% TFA (Trifluoroacetic acid) or Formic Acid to the mobile phase. This ion-pairs with the amine, improving peak shape.

-

Temperature: Run the column at 40°C – 50°C . Elevated temperature increases the solubility of hydrophobic peptides and reduces secondary structure formation.

-

Q: The sample precipitates inside the dialysis tubing. A: Dialysis removes the solubilizing organic cosolvents (DMSO/DMF) faster than the biomolecule can re-fold, exposing the hydrophobic linkers to water.

-

The Fix: Stepwise Dialysis.

-

Step 1: Dialyze against a buffer containing 10% DMSO or 0.5 M Urea to maintain solubility.

-

Step 2: Dialyze against the final buffer containing a solubility enhancer (e.g., 50 mM L-Arginine or 0.05% Tween-20).

-

Mechanism: L-Arginine acts as a chaotrope that suppresses protein aggregation by interacting with hydrophobic patches.

-

Phase 3: Formulation & Storage

Long-term stability requires preventing the slow thermodynamic alignment of alkyl chains.

Q: My sample was clear but developed a white precipitate after 24 hours at 4°C. A: This is "Cold Denaturation" or thermodynamic aggregation. Hydrophobic interactions are temperature-dependent; sometimes cooling reduces solubility for specific alkyl-modified constructs.

-

The Fix: Cryoprotectants and Surfactants.

-

Add Excipients: Add Trehalose (5-10% w/v) or Sucrose . These sugars preferentially exclude water from the protein surface, stabilizing the native state.

-

Surfactant: Add Polysorbate 80 (Tween 80) or Poloxamer 188 at 0.01% – 0.05%. The surfactant creates a micellar shield around the hydrophobic C7 alkyl chain, preventing intermolecular association.

-

Part 2: Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for rescuing a precipitating this compound conjugate.

Caption: Decision tree for troubleshooting solubility issues with hydrophobic alkyl-linker conjugates.

Part 3: Quantitative Data & Reference Tables

Table 1: Solubility Enhancers for C7-Alkyl Conjugates

Use this table to select the correct additive based on your experimental stage.

| Additive Class | Specific Agent | Recommended Conc. | Mechanism of Action | Best For |

| Cosolvent | DMSO / DMF | 5% – 20% (v/v) | Disrupts hydrophobic interactions directly. | Synthesis & Initial Dissolution |

| Amino Acid | L-Arginine / L-Glutamic Acid | 50 mM – 500 mM | Suppresses aggregation via weak binding to hydrophobic patches [1]. | Refolding & Dialysis |

| Surfactant | Polysorbate 20/80 | 0.01% – 0.05% (w/v) | Forms micelles around the C7 alkyl chain. | Final Formulation & Storage |

| Cyclodextrin | HP-β-Cyclodextrin | 1 – 5 molar equivalents | Encapsulates the hydrophobic alkyl chain in its cavity [2]. | Small Peptide Conjugates |

| Chaotrope | Urea | 2 M – 8 M | Unfolds aggregates (reversible). | Rescuing crashed precipitates |

Part 4: Scientific Rationale & Causality

1. The Hydrophobic Effect of the C7 Spacer

The this compound moiety contains a heptyl (

2. The Role of Charge (pKa) The terminal amine of this compound has a pKa of approximately 10.0.

-